molecular formula C7H10N4O B11782968 N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

Cat. No.: B11782968
M. Wt: 166.18 g/mol
InChI Key: HMUBJOQOLHLZCG-UHFFFAOYSA-N
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Description

N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide typically involves the cyclization of pyrrole and pyrazine rings. One common method includes the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . This process can be catalyzed by Cs2CO3 in DMSO at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar cyclization and coupling reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated derivatives .

Scientific Research Applications

N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

N-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

InChI

InChI=1S/C7H10N4O/c1-8-7(12)6-4-2-9-3-5(4)10-11-6/h9H,2-3H2,1H3,(H,8,12)(H,10,11)

InChI Key

HMUBJOQOLHLZCG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NNC2=C1CNC2

Origin of Product

United States

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